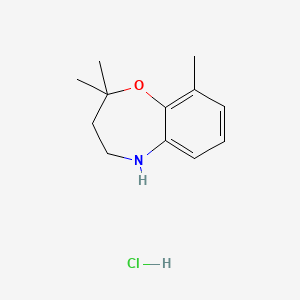![molecular formula C8H15F2NO B13468652 [1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol CAS No. 1889878-28-7](/img/structure/B13468652.png)
[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol: is an organic compound characterized by the presence of an aminomethyl group and two fluorine atoms attached to a cyclohexyl ring, along with a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol typically involves the following steps:
Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring with the desired substituents. This can be achieved through various cyclization reactions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a precursor compound.
Methanol Group Addition: The final step involves the addition of the methanol group, which can be achieved through hydroxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aminomethyl group, potentially converting it to an amine or other reduced forms.
Substitution: The fluorine atoms on the cyclohexyl ring can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted cyclohexyl derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Fluorine Chemistry: Its fluorinated structure makes it valuable in studies related to fluorine chemistry and its effects on molecular properties.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of probes for studying biological systems.
Industry:
Materials Science: Applications in the development of new materials with specific properties, such as increased stability or reactivity.
Catalysis: Potential use as a catalyst or catalyst precursor in various industrial processes.
作用機序
The mechanism of action of [1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and specificity, enhancing its effectiveness.
類似化合物との比較
[1-(Aminomethyl)-4-fluorocyclohexyl]methanol: Similar structure but with only one fluorine atom.
[1-(Aminomethyl)-4,4-dichlorocyclohexyl]methanol: Similar structure with chlorine atoms instead of fluorine.
[1-(Aminomethyl)-4,4-dibromocyclohexyl]methanol: Similar structure with bromine atoms instead of fluorine.
Uniqueness:
Fluorine Atoms: The presence of two fluorine atoms significantly alters the compound’s chemical properties, such as its reactivity and stability.
Biological Activity: The specific arrangement of functional groups can lead to unique biological activities, making it distinct from its analogs.
特性
CAS番号 |
1889878-28-7 |
|---|---|
分子式 |
C8H15F2NO |
分子量 |
179.21 g/mol |
IUPAC名 |
[1-(aminomethyl)-4,4-difluorocyclohexyl]methanol |
InChI |
InChI=1S/C8H15F2NO/c9-8(10)3-1-7(5-11,6-12)2-4-8/h12H,1-6,11H2 |
InChIキー |
XDRYLDOVNRZEFQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1(CN)CO)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride](/img/structure/B13468570.png)
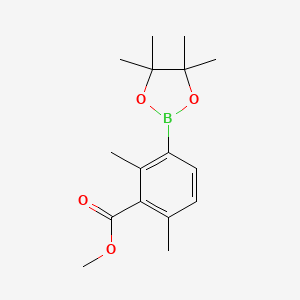
![2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13468576.png)
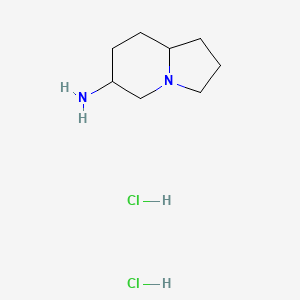
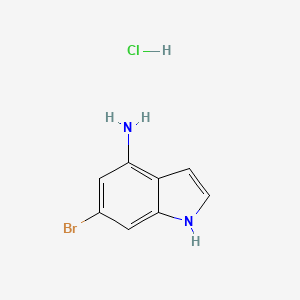
![methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13468593.png)
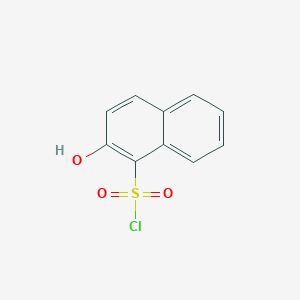
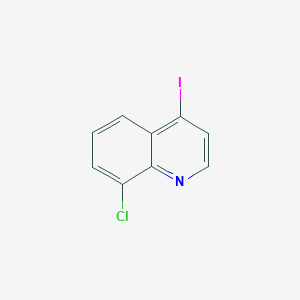
![4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13468617.png)
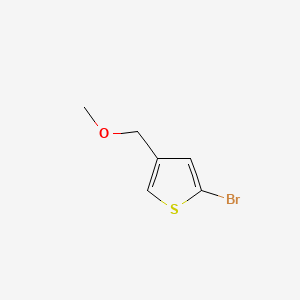
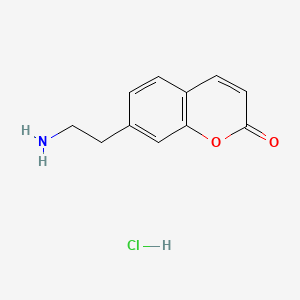
![Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13468640.png)

